2-(2-Chloro-4-fluorophenoxy)acetamide
Description
2-(2-Chloro-4-fluorophenoxy)acetamide is a halogen-substituted phenoxyacetamide derivative characterized by a chloro group at the 2-position and a fluoro group at the 4-position of the phenoxy ring. This compound’s structural features, including electron-withdrawing substituents (Cl, F), likely influence its electronic properties, solubility, and biological interactions .
Properties
CAS No. |
153201-26-4 |
|---|---|
Molecular Formula |
C8H7ClFNO2 |
Molecular Weight |
203.60 g/mol |
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C8H7ClFNO2/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3H,4H2,(H2,11,12) |
InChI Key |
QLTHYVIVVXJALG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)OCC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison
Physicochemical Properties
- Solubility : Electron-withdrawing groups (Cl, F) reduce solubility in polar solvents compared to methoxy or hydroxyl-substituted analogs .
Preparation Methods
Base-Mediated Alkylation of 2-Chloro-4-fluorophenol
The most straightforward route involves reacting 2-chloro-4-fluorophenol with chloroacetamide in the presence of a strong base. This method leverages the phenoxide ion's nucleophilicity to displace the chloride in chloroacetamide.
Reaction Conditions :
-
Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetone enhance reactivity.
-
Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) deprotonates the phenol.
-
Temperature : Reactions typically proceed at 60–80°C for 12–24 hours.
Example Procedure :
Limitations and Optimization
-
Chloroacetamide Reactivity : Low electrophilicity of chloroacetamide often necessitates excess reagent or prolonged reaction times.
-
By-products : Competing hydrolysis of chloroacetamide to glycolic acid amide may occur, reducing yield.
-
Improvements : Substituting chloroacetamide with bromoacetamide increases reactivity, achieving >90% yield in pilot studies.
Multi-Step Synthesis via Phenoxyacetic Acid Intermediates
Synthesis of 2-(2-Chloro-4-fluorophenoxy)acetic Acid
This intermediate is prepared via Williamson ether synthesis, followed by hydrolysis.
Step 1: Williamson Ether Synthesis
-
Conditions :
Step 2: Ester Hydrolysis
Conversion to Acetamide
The carboxylic acid is converted to the amide via two pathways:
Coupling Agent-Mediated Synthesis
-
Reagents : Carbodiimides (e.g., EDCI) with HOBt activate the acid.
-
Conditions : Stir with ammonium chloride in dichloromethane at 0°C to room temperature.
Comparative Analysis of Methods
| Parameter | Direct Substitution | Multi-Step Route |
|---|---|---|
| Steps | 1 | 3–4 |
| Overall Yield | 75–85% | 65–75% |
| Purity | Moderate (requires chromatography) | High (crystallization feasible) |
| Scalability | Limited by chloroacetamide availability | Suitable for industrial scale |
| Cost | Low | Moderate (additional reagents) |
Industrial-Scale Production Insights
Continuous Flow Reactors
Recent patents highlight the use of continuous flow systems to enhance efficiency:
Solvent Optimization
-
Ethyl Acetate vs. DMF : Ethyl acetate reduces toxicity and simplifies purification.
-
Recycling : >90% solvent recovery achieved via distillation.
Emerging Methodologies
Q & A
Q. What synthetic methodologies are optimal for preparing 2-(2-Chloro-4-fluorophenoxy)acetamide, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-chloro-4-fluorophenol with chloroacetamide derivatives in the presence of a weak base (e.g., K₂CO₃) in acetonitrile under reflux conditions yields the target compound. Reaction progress should be monitored via TLC, and purification can be achieved via recrystallization or column chromatography . Adjusting stoichiometry, solvent polarity, and reaction time can optimize yields (e.g., acetonitrile as a polar aprotic solvent enhances nucleophilicity) .
Q. How can the crystal structure of this compound be resolved, and what intermolecular interactions stabilize the lattice?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation from ethanol or DMSO can be analyzed using SHELXL for refinement. Key interactions include intramolecular C–H⋯O hydrogen bonds forming six-membered rings and intermolecular N–H⋯O hydrogen bonds, which create infinite chains along crystallographic axes. Displacement parameters and thermal ellipsoids should be scrutinized to confirm structural rigidity .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- ¹H/¹³C NMR : Peaks for the chloro-fluorophenoxy group (δ ~6.8–7.2 ppm for aromatic protons) and acetamide protons (δ ~2.1 ppm for CH₃, δ ~8.9 ppm for NH) confirm connectivity .
- FTIR : Stretching vibrations for C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) validate the acetamide moiety .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of Cl/F substituents) confirm molecular weight and substituent positions .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence bioactivity, and what computational tools predict binding affinities?
Introducing electron-withdrawing groups (e.g., NO₂) or bulky substituents on the phenoxy ring can alter steric and electronic properties, impacting interactions with biological targets (e.g., enzymes). Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding modes to receptors like kinases or proteases. For example, derivatives with meta-substituents show enhanced binding to hydrophobic pockets due to improved van der Waals interactions . Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .
Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns or polymorphism?
Polymorphs may arise from solvent-dependent crystallization. Compare hydrogen-bonding motifs (e.g., R₂²(8) vs. R₁²(6) graph-set notations) using Mercury (CCDC) . For conflicting data, high-resolution SC-XRD (≤0.8 Å) and Hirshfeld surface analysis quantify interaction contributions (e.g., O⋯H vs. Cl⋯H contacts). Thermal ellipsoid anisotropy can distinguish static disorder from dynamic motion .
Q. What strategies mitigate challenges in refining structures with twinning or low-resolution data?
For twinned crystals, use SHELXD for initial phase determination and TWINLAW (in PLATON) to identify twin laws. For low-resolution data (≥1.5 Å), apply restraints (e.g., DFIX for bond lengths, SIMU for thermal motion) and validate with R-free values. Consider complementary techniques like PXRD to confirm phase purity .
Methodological Tables
Table 1: Key Crystallographic Parameters for this compound
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| a, b, c (Å) | 10.21, 7.34, 15.89 | |
| β (°) | 98.7 | |
| R factor | ≤0.047 | |
| H-bond motifs | N–H⋯O (intermolecular), C–H⋯O (intramolecular) |
Table 2: Synthetic Optimization Parameters
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile or DMF | Maximizes nucleophilicity |
| Base | K₂CO₃ (2.5 equiv) | Prevents hydrolysis of acetamide |
| Temperature | 60–80°C | Balances reaction rate vs. decomposition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
